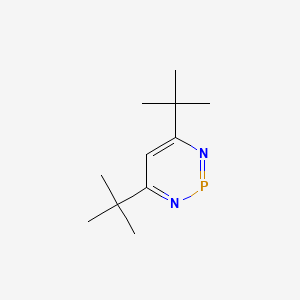
(3-Bromopropyl)(tripropoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromopropyl)(tripropoxy)silane is an organosilicon compound that features a bromopropyl group attached to a silicon atom, which is further bonded to three propoxy groups. This compound is commonly used as a silane coupling agent, which helps in improving the bond between organic and inorganic materials. It is also utilized in various chemical syntheses and industrial applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(tripropoxy)silane typically involves the reaction of 3-bromopropyl chloride with tripropoxysilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction can be represented as follows:
3-Bromopropyl chloride+Tripropoxysilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using distillation or other separation techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-Bromopropyl)(tripropoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The propoxy groups can be hydrolyzed in the presence of water or moisture to form silanols.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of propoxy groups.
Condensation Conditions: Elevated temperatures and the presence of catalysts can promote condensation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and alcohols are the primary products of hydrolysis.
Condensation Products: Siloxanes are formed through condensation reactions.
科学研究应用
(3-Bromopropyl)(tripropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Utilized in drug delivery systems and the development of medical devices with improved biocompatibility.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
作用机制
The mechanism of action of (3-Bromopropyl)(tripropoxy)silane involves the reactivity of its functional groups. The bromopropyl group can undergo nucleophilic substitution reactions, while the propoxy groups can be hydrolyzed to form silanols. These silanols can further condense to form siloxane bonds, which contribute to the compound’s ability to act as a coupling agent and improve adhesion between different materials.
相似化合物的比较
Similar Compounds
- (3-Bromopropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Iodopropyl)trimethoxysilane
Uniqueness
(3-Bromopropyl)(tripropoxy)silane is unique due to its specific combination of bromopropyl and tripropoxy groups, which provide distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
属性
CAS 编号 |
166262-02-8 |
|---|---|
分子式 |
C12H27BrO3Si |
分子量 |
327.33 g/mol |
IUPAC 名称 |
3-bromopropyl(tripropoxy)silane |
InChI |
InChI=1S/C12H27BrO3Si/c1-4-9-14-17(12-7-8-13,15-10-5-2)16-11-6-3/h4-12H2,1-3H3 |
InChI 键 |
NQWLQQDEAMYARN-UHFFFAOYSA-N |
规范 SMILES |
CCCO[Si](CCCBr)(OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


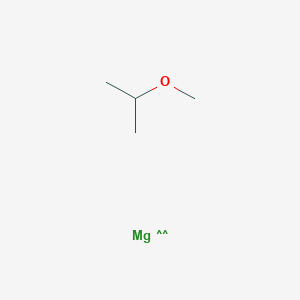
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)
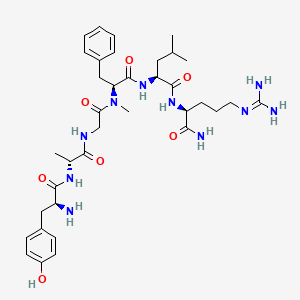

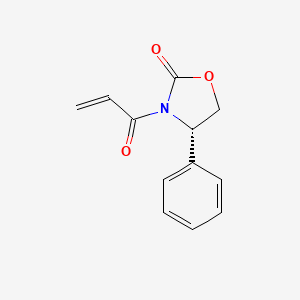
![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)
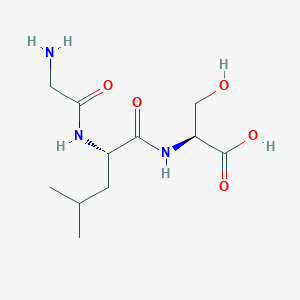
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)
